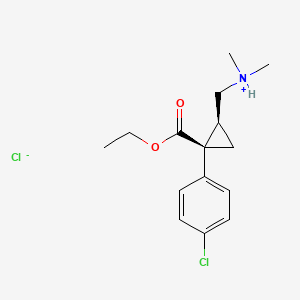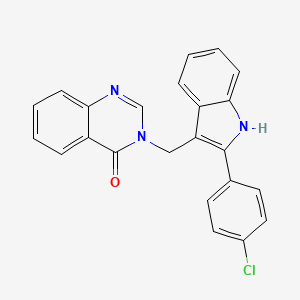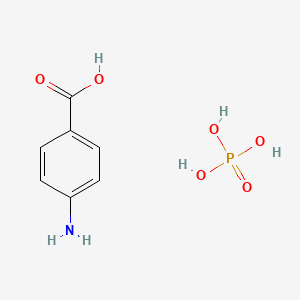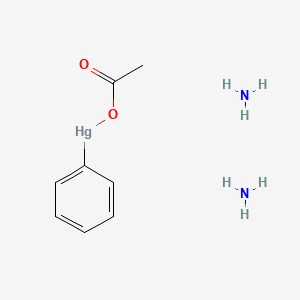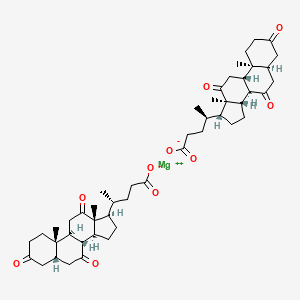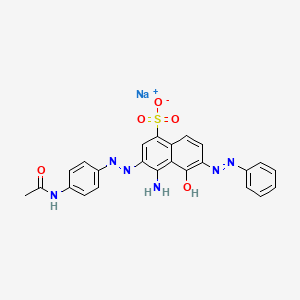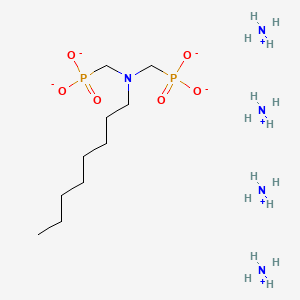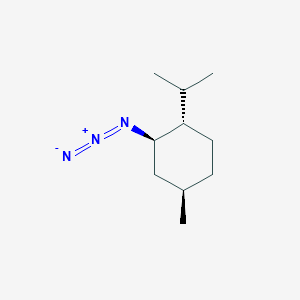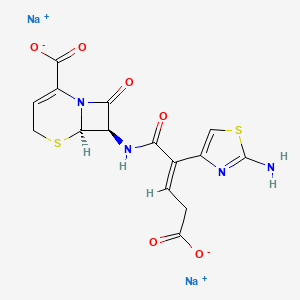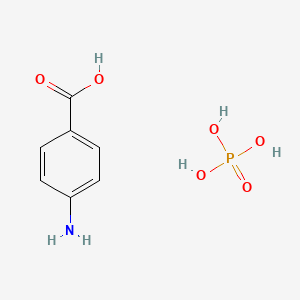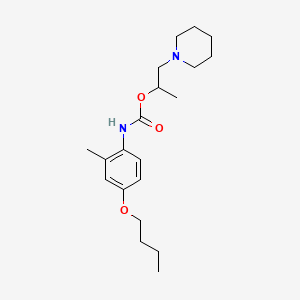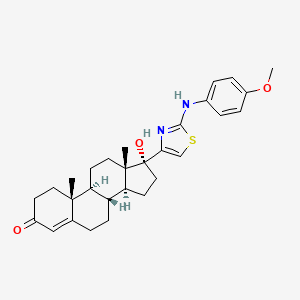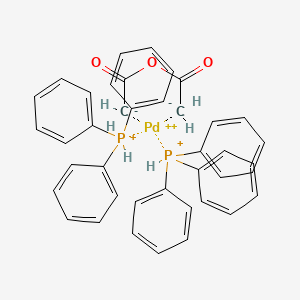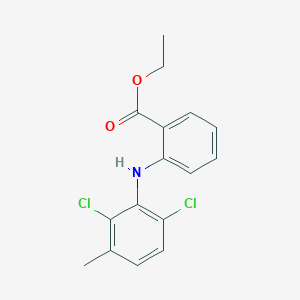![molecular formula C21H16BrNO B13776950 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide CAS No. 65843-04-1](/img/structure/B13776950.png)
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L171530-1EA: (CAS 65843-04-1) is a chemical compound with a variety of applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SALOR-INT L171530-1EA involves specific reaction conditions and reagents. Detailed synthetic routes are typically proprietary information held by manufacturers and researchers. general synthetic methods may include multi-step organic synthesis involving specific catalysts and solvents .
Industrial Production Methods: Industrial production of SALOR-INT L171530-1EA is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The exact methods and conditions are often proprietary.
Analyse Des Réactions Chimiques
Types of Reactions: SALOR-INT L171530-1EA can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
SALOR-INT L171530-1EA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of SALOR-INT L171530-1EA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Propriétés
Numéro CAS |
65843-04-1 |
|---|---|
Formule moléculaire |
C21H16BrNO |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
2-benzo[f]quinolin-4-ium-4-yl-1-phenylethanone;bromide |
InChI |
InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1 |
Clé InChI |
VETKTJCOICRLNS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


